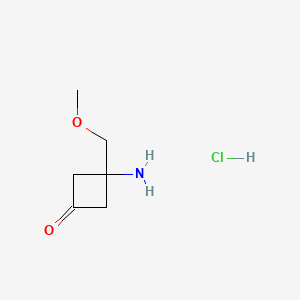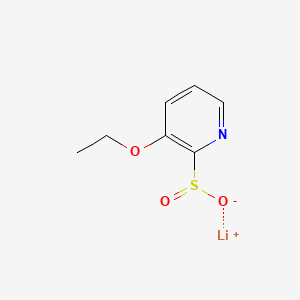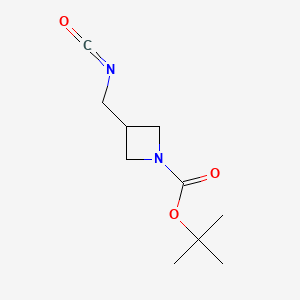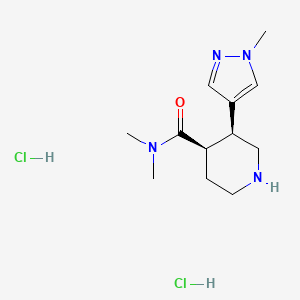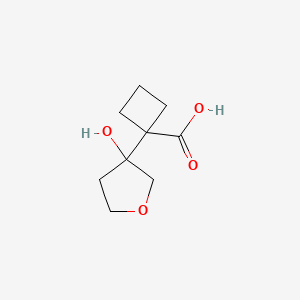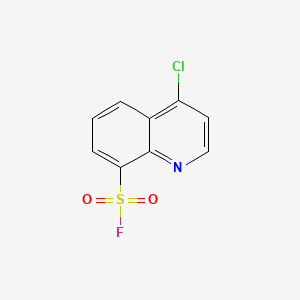![molecular formula C12H12F3NO2 B6606638 methyl2-[1-(trifluoromethyl)cyclobutyl]pyridine-4-carboxylate CAS No. 2825006-94-6](/img/structure/B6606638.png)
methyl2-[1-(trifluoromethyl)cyclobutyl]pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-[1-(trifluoromethyl)cyclobutyl]pyridine-4-carboxylate is a chemical compound with a unique structure that includes a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl2-[1-(trifluoromethyl)cyclobutyl]pyridine-4-carboxylate typically involves multiple steps, starting from readily available precursors. The final step involves the esterification of the carboxylic acid group to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts and solvents that facilitate the cyclization and trifluoromethylation reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl2-[1-(trifluoromethyl)cyclobutyl]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Methyl2-[1-(trifluoromethyl)cyclobutyl]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism by which methyl2-[1-(trifluoromethyl)cyclobutyl]pyridine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl and pyridine moieties but lacks the cyclobutyl ring.
Cyclobutylpyridine: Contains the cyclobutyl and pyridine rings but does not have the trifluoromethyl group.
Uniqueness
Methyl2-[1-(trifluoromethyl)cyclobutyl]pyridine-4-carboxylate is unique due to the combination of the trifluoromethyl group, cyclobutyl ring, and pyridine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and stability, making it valuable for various applications .
Propriétés
IUPAC Name |
methyl 2-[1-(trifluoromethyl)cyclobutyl]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-18-10(17)8-3-6-16-9(7-8)11(4-2-5-11)12(13,14)15/h3,6-7H,2,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTUSDZGBZDKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C2(CCC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B6606555.png)
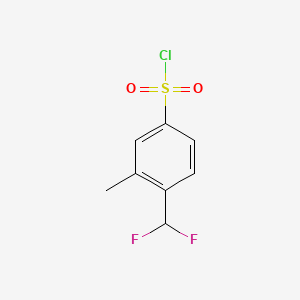
![4-{7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl}morpholine](/img/structure/B6606562.png)
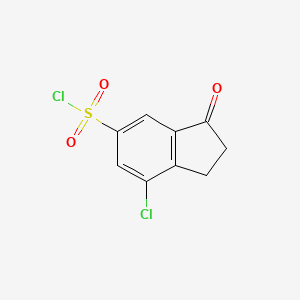
![potassium {bicyclo[2.2.2]octan-1-yl}trifluoroboranuide](/img/structure/B6606574.png)
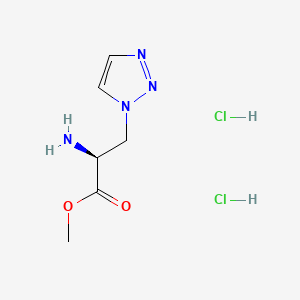
![tert-butylN-[1-(3-aminopyridin-2-yl)azetidin-3-yl]carbamate](/img/structure/B6606587.png)
![tert-butyl 1-[2-(chlorosulfonyl)ethyl]cyclopropane-1-carboxylate](/img/structure/B6606592.png)
